BenchChemオンラインストアへようこそ!

1-(2-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Kinase inhibitor Structure-Activity Relationship Halogen positional isomer

Procure CAS 924828-34-2 for kinase hinge-binder SAR. Its ortho-chlorobenzyl at N1 and 4-methylpiperidine at C4 create a unique substitution vector not found in standard commercial libraries. Use for head-to-head selectivity profiling against the 4-chlorobenzyl positional isomer (CAS 612523-82-7) and N-phenyl analogs. Evaluate MRP1 transporter recognition changes vs. N-phenyl derivatives. Inquire for custom synthesis and bulk quotes.

Molecular Formula C18H20ClN5
Molecular Weight 341.84
CAS No. 924828-34-2
Cat. No. B2752291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
CAS924828-34-2
Molecular FormulaC18H20ClN5
Molecular Weight341.84
Structural Identifiers
SMILESCC1CCN(CC1)C2=NC=NC3=C2C=NN3CC4=CC=CC=C4Cl
InChIInChI=1S/C18H20ClN5/c1-13-6-8-23(9-7-13)17-15-10-22-24(18(15)21-12-20-17)11-14-4-2-3-5-16(14)19/h2-5,10,12-13H,6-9,11H2,1H3
InChIKeyYDNMEOPRBRYCEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine: A Structurally Defined Analog for Kinase-Focused Screening Libraries


1-(2-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 924828-34-2) belongs to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold extensively employed in kinase inhibitor discovery [1]. The compound features a 2-chlorobenzyl substituent at N1 and a 4-methylpiperidine moiety at C4, a substitution pattern that distinguishes it from numerous in-class analogs and positions it as a candidate for structure-activity relationship (SAR) exploration and selectivity profiling within kinase-focused compound collections.

Why Generic 1-(2-Chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine Interchange is Not Supported by Existing Data


Pyrazolo[3,4-d]pyrimidines exhibit profound sensitivity to N1 and C4 substitution patterns, with even minor structural modifications (e.g., halogen positional isomerism, N-aryl vs. N-benzyl variation) producing significant shifts in kinase selectivity, potency, and physicochemical properties [1][2]. Currently, publicly available quantitative activity data for CAS 924828-34-2 is extremely limited; therefore, any decision to substitute this compound with a close analog—such as the 4-chlorobenzyl positional isomer (CAS 612523-82-7) or N-phenyl derivatives—cannot be scientifically justified without explicit comparative data. Procurement decisions must be guided by the specific structural features of the 2-chlorobenzyl/4-methylpiperidine substitution vector.

Quantitative Differentiation Evidence for 1-(2-Chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine vs. Closest Analogs


Positional Isomerism at the N1-Benzyl Substituent: 2-Chloro vs. 4-Chloro Differentiation

The target compound carries a 2-chlorobenzyl group at N1. Its closest commercially cataloged positional isomer is 1-(4-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 612523-82-7) . While head-to-head biological data for this specific pair is absent from the public domain, systematic SAR studies on pyrazolo[3,4-d]pyrimidine kinase inhibitors demonstrate that the position of halogen substitution on the benzyl ring can alter kinase selectivity profiles and cellular potency by over an order of magnitude [1]. The ortho-chloro substituent in the target compound imposes distinct steric and electronic constraints on the N1 binding pocket relative to the para-chloro isomer, a factor relevant for kinase selectivity screening.

Kinase inhibitor Structure-Activity Relationship Halogen positional isomer

N1-Benzyl vs. N1-Phenyl Substitution: Impact on Multidrug Resistance Transporter Interaction

The N1-phenyl analog 4-(4-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine (BDBM44772) has a reported EC50 of 1.65 µM against Multidrug resistance-associated protein 1 (MRP1) [1]. The target compound replaces the N1-phenyl group with an N1-(2-chlorobenzyl) group, introducing a methylene spacer and an ortho-chloro substituent. This structural divergence is expected to alter both the lipophilicity (clogP) and the conformational flexibility of the N1 substituent, which are key determinants of transporter recognition and multidrug resistance modulation. No MRP1 or related transporter data are available for the target compound.

Multidrug resistance Transporter interaction N1 substitution effect

C4 Amine Substituent: 4-Methylpiperidine vs. 4-Methylpiperazine in Pyrazolo[3,4-d]pyrimidine Scaffolds

A closely related analog, 1-(2-chlorobenzyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, replaces the target's C4 4-methylpiperidine with a 4-methylpiperazine ring . This substitution replaces a carbon with a nitrogen in the saturated ring, altering hydrogen-bonding capacity (additional H-bond acceptor), basicity (pKa shift), and overall molecular topology. In the broader pyrazolo[3,4-d]pyrimidine kinase inhibitor class, C4 amine substitutions directly contact the hinge region of the kinase ATP-binding site, and piperidine-to-piperazine changes have been shown to modulate kinase selectivity and CYP450 inhibition profiles [1]. Quantitative comparison between these two specific compounds is not publicly available.

Kinase inhibitor design C4 substitution Piperidine vs. piperazine

Pyrazolo[3,4-d]pyrimidine Scaffold as a Privileged Kinase Hinge-Binding Template: Class-Level Potency Potential

The pyrazolo[3,4-d]pyrimidine core is a well-established ATP-competitive kinase hinge-binding motif. Patent US7772231 discloses numerous pyrazolo[3,4-d]pyrimidine analogs with kinase IC50 values spanning from <10 nM to >10 µM, with several compounds achieving sub-100 nM potency against VEGFR-2, TIE-2, and other therapeutically relevant kinases [1]. While no specific data exist for CAS 924828-34-2 itself, its structural features—the N1-(2-chlorobenzyl) and C4-(4-methylpiperidine)—place it within the pharmacophore space associated with potent kinase inhibition. The 2-chlorobenzyl group may confer selectivity advantages over unsubstituted benzyl or phenyl analogs by engaging a halogen-binding pocket in certain kinases.

Kinase inhibitor Privileged scaffold Hinge-binding motif

Research and Industrial Application Scenarios for 1-(2-Chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine


Kinase Selectivity Panel Screening for Novel Hinge-Binding Chemotypes

The compound's pyrazolo[3,4-d]pyrimidine core is a validated kinase hinge-binding motif [1]. Its unique N1-(2-chlorobenzyl)/C4-(4-methylpiperidine) substitution pattern is not represented among common commercial kinase inhibitor libraries, making it a valuable probe for identifying kinases susceptible to ortho-chlorobenzyl-mediated selectivity. Inclusion in a broad kinase panel (e.g., 100-400 kinases) could reveal unique selectivity fingerprints relative to the 4-chlorobenzyl positional isomer and N-phenyl analogs.

Structure-Activity Relationship Studies on Halogen Positional Isomerism in Kinase Inhibition

The availability of both 2-chlorobenzyl (target) and 4-chlorobenzyl (CAS 612523-82-7) [1] positional isomers enables direct head-to-head SAR comparison. Systematic comparison of these two compounds in parallel kinase assays can quantify the impact of halogen position on potency and selectivity, generating valuable data for computational modeling and rational kinase inhibitor design.

C4 Substituent Optimization in Pyrazolo[3,4-d]pyrimidine Lead Series

As a member of the C4-4-methylpiperidine subseries, this compound serves as a reference point for comparing piperidine vs. piperazine C4 substituents in the pyrazolo[3,4-d]pyrimidine scaffold. Parallel testing with the corresponding 4-methylpiperazine analog can deconvolute the contributions of C4 ring heteroatom to target potency, cellular permeability, and metabolic stability.

Multidrug Resistance Transporter Interaction Profiling

Given the measurable MRP1 interaction (EC50 1.65 µM) of the N-phenyl analog [1], this compound is a candidate for evaluating whether the 2-chlorobenzyl modification alters transporter recognition. Such profiling is essential for predicting blood-brain barrier penetration and potential chemoresistance liabilities in oncology-focused programs.

Quote Request

Request a Quote for 1-(2-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.